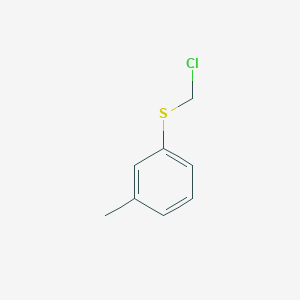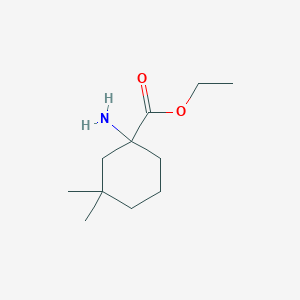![molecular formula C38H37ClN6O7 B8742963 N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride CAS No. 849675-88-3](/img/structure/B8742963.png)
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-glycoprotein is a membrane protein that plays a crucial role in the efflux of drugs and other substances from cells, contributing to multidrug resistance in cancer therapy . N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride is being developed to enhance the oral bioavailability of drugs that are substrates of P-glycoprotein .
准备方法
The synthesis of N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving aromatic anilides and other intermediates . Industrial production methods typically involve optimizing these synthetic routes for large-scale production while ensuring high purity and yield .
化学反应分析
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions may be possible, but detailed information is limited.
Substitution: The compound can participate in substitution reactions, particularly involving its aromatic rings and functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride has several scientific research applications:
作用机制
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride exerts its effects by inhibiting P-glycoprotein, a membrane protein that pumps drugs and other substances out of cells. By inhibiting this protein, this compound increases the intracellular concentration of drugs that are substrates of P-glycoprotein, thereby enhancing their efficacy . The molecular targets and pathways involved include the binding of this compound to the P-glycoprotein and blocking its drug efflux function .
相似化合物的比较
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride is compared with other P-glycoprotein inhibitors such as tariquidar and zosuquidar. While all these compounds inhibit P-glycoprotein, this compound is unique in its high selectivity and potency . It shows a higher selectivity for P-glycoprotein and greater potency compared to other inhibitors . Similar compounds include:
Tariquidar: Another third-generation P-glycoprotein inhibitor with similar applications but lower selectivity and potency.
Zosuquidar: A P-glycoprotein inhibitor with different chemical structure and pharmacokinetic properties.
This compound stands out due to its effectiveness in increasing the oral bioavailability of co-administered drugs and its potential to overcome multidrug resistance in cancer therapy .
属性
CAS 编号 |
849675-88-3 |
|---|---|
分子式 |
C38H37ClN6O7 |
分子量 |
725.2 g/mol |
IUPAC 名称 |
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C38H36N6O7.ClH/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36;/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46);1H |
InChI 键 |
KAQQJKZDBBMBEZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE](/img/structure/B8742888.png)





![3-Bromo-7-methylimidazo[1,2-b]pyridazine](/img/structure/B8742930.png)

![4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8742948.png)




